6,9,12,15,18-Pentaoxatricosane-1,23-diol
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Overview
Description
6,9,12,15,18-Pentaoxatricosane-1,23-diol is a chemical compound with the molecular formula C18H38O7 It is characterized by the presence of multiple ether linkages and two hydroxyl groups at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12,15,18-Pentaoxatricosane-1,23-diol typically involves the stepwise addition of ethylene oxide to a suitable diol precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. Commonly, catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the reaction. The reaction temperature is maintained between 50°C to 100°C to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products. The use of advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
6,9,12,15,18-Pentaoxatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form polyether alcohols with different chain lengths.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of polyether aldehydes or carboxylic acids.
Reduction: Formation of shorter-chain polyether alcohols.
Substitution: Formation of polyether ethers or esters.
Scientific Research Applications
6,9,12,15,18-Pentaoxatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 6,9,12,15,18-Pentaoxatricosane-1,23-diol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups at the terminal positions can form hydrogen bonds with other molecules, while the polyether chain can interact with hydrophobic regions. These interactions enable the compound to modulate the properties of membranes and enhance the solubility of hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
- 2,5,8,11,14,17,20-Heptaoxadocosane-1,22-diol
Uniqueness
6,9,12,15,18-Pentaoxatricosane-1,23-diol is unique due to its specific chain length and the presence of five ether linkages, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a broader range of applications.
Properties
CAS No. |
55333-93-2 |
---|---|
Molecular Formula |
C18H38O7 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(5-hydroxypentoxy)ethoxy]ethoxy]ethoxy]ethoxy]pentan-1-ol |
InChI |
InChI=1S/C18H38O7/c19-7-3-1-5-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-6-2-4-8-20/h19-20H,1-18H2 |
InChI Key |
CVGQRTQRPOYGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCOCCOCCOCCOCCOCCCCCO |
Origin of Product |
United States |
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